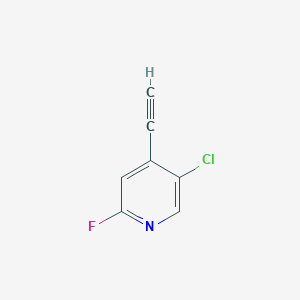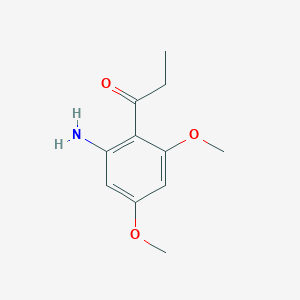
6-Hydrazineylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazineylpyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazine group at the 6-position and a carboxamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazineylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with hydrazine and carboxamide precursors. One common method is the condensation of 4-carboxamidepyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Hydrazineylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while reduction of the carboxamide group may produce primary amines.
科学研究应用
6-Hydrazineylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and functional groups.
作用机制
The mechanism of action of 6-Hydrazineylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity.
相似化合物的比较
Similar Compounds
Pyrimidine-4-carboxamide: Lacks the hydrazine group, resulting in different reactivity and biological activity.
6-Aminopyrimidine-4-carboxamide: Contains an amino group instead of a hydrazine group, leading to variations in chemical behavior and applications.
6-Hydrazinylpyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties and uses.
Uniqueness
6-Hydrazineylpyrimidine-4-carboxamide is unique due to the presence of both hydrazine and carboxamide functional groups on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in medicinal chemistry, biology, and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development.
属性
分子式 |
C5H7N5O |
|---|---|
分子量 |
153.14 g/mol |
IUPAC 名称 |
6-hydrazinylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-4(10-7)9-2-8-3/h1-2H,7H2,(H2,6,11)(H,8,9,10) |
InChI 键 |
FSFMLQHYZJLAQU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CN=C1NN)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)

![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)



![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)




![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
